molecular formula C13H15BrN2O4 B1477849 Tert-butyl 5-bromo-6-nitroindoline-1-carboxylate CAS No. 1643573-92-5

Tert-butyl 5-bromo-6-nitroindoline-1-carboxylate

Cat. No.: B1477849
CAS No.: 1643573-92-5
M. Wt: 343.17 g/mol
InChI Key: WYVIDPFECIJRMM-UHFFFAOYSA-N
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Description

Tert-butyl 5-bromo-6-nitroindoline-1-carboxylate is a synthetic organic compound belonging to the indoline family. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a tert-butyl ester group, a bromine atom, and a nitro group attached to the indoline ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-bromo-6-nitroindoline-1-carboxylate typically involves the following steps:

    Bromination: The starting material, indoline, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Nitration: The brominated indoline is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

    Esterification: The final step involves esterification with tert-butyl chloroformate in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium dithionite.

    Oxidation Reactions: The indoline ring can be oxidized to indole derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous conditions.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

Major Products:

    Substitution: Formation of 5-substituted-6-nitroindoline derivatives.

    Reduction: Formation of 5-bromo-6-aminoindoline-1-carboxylate.

    Oxidation: Formation of 5-bromo-6-nitroindole derivatives.

Scientific Research Applications

Tert-butyl 5-bromo-6-nitroindoline-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting cancer and microbial infections.

    Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active indoline derivatives.

    Material Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Chemical Synthesis: Serves as a building block for the synthesis of more complex organic molecules in various chemical reactions.

Mechanism of Action

The mechanism of action of tert-butyl 5-bromo-6-nitroindoline-1-carboxylate depends on its specific application:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.

    Receptor Binding: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

  • Tert-butyl 5-bromoindole-1-carboxylate
  • Tert-butyl 6-bromoindoline-1-carboxylate
  • Tert-butyl 5-nitroindoline-1-carboxylate

Comparison:

  • Tert-butyl 5-bromo-6-nitroindoline-1-carboxylate is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and biological activity compared to its analogs.
  • Tert-butyl 5-bromoindole-1-carboxylate lacks the nitro group, making it less reactive in certain chemical reactions.
  • Tert-butyl 6-bromoindoline-1-carboxylate has the bromine atom at a different position, affecting its steric and electronic properties.
  • Tert-butyl 5-nitroindoline-1-carboxylate lacks the bromine atom, altering its reactivity and potential biological activity.

This comprehensive overview highlights the significance of this compound in various fields of scientific research and its unique properties compared to similar compounds

Properties

IUPAC Name

tert-butyl 5-bromo-6-nitro-2,3-dihydroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O4/c1-13(2,3)20-12(17)15-5-4-8-6-9(14)11(16(18)19)7-10(8)15/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVIDPFECIJRMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C21)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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